molecular formula C10H12O2 B1310461 5-Ethyl-2-methoxybenzaldehyde CAS No. 85944-02-1

5-Ethyl-2-methoxybenzaldehyde

Cat. No. B1310461
CAS RN: 85944-02-1
M. Wt: 164.2 g/mol
InChI Key: FPVAAACXONVFMQ-UHFFFAOYSA-N
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Description

5-Ethyl-2-methoxybenzaldehyde is a compound that is structurally related to various benzaldehyde derivatives, which are often used as intermediates in the synthesis of more complex molecules. While the provided papers do not directly discuss 5-Ethyl-2-methoxybenzaldehyde, they do provide insights into similar compounds that can help infer the properties and reactivity of the compound .

Synthesis Analysis

The synthesis of related compounds often involves multi-step reactions with a focus on maintaining functional groups that are crucial for the final product. For instance, the synthesis of 5-methoxy-2,2-dimethyl-2H-1-benzopyran-6-propanoic acid methyl ester from 2,4-dihydroxybenzaldehyde involves chromenylation and demethoxycarbonylation-alkylation steps . Similarly, the preparation of 5-cyclohexylmethylbarbituric acid derivatives from p-methoxybenzaldehyde indicates the potential for 5-Ethyl-2-methoxybenzaldehyde to undergo reactions with nucleophiles such as barbituric acid under acid-catalyzed conditions .

Molecular Structure Analysis

The molecular structure of benzaldehyde derivatives can be studied using spectroscopic methods such as FT-IR, FT-Raman, and NMR. For example, the study of 5-bromo-2-methoxybenzaldehyde using DFT calculations provides insights into the most stable conformers, optimized geometrical parameters, and electronic properties like HOMO and LUMO energies . These methods could similarly be applied to 5-Ethyl-2-methoxybenzaldehyde to gain a detailed understanding of its molecular structure.

Chemical Reactions Analysis

Benzaldehyde derivatives can participate in various chemical reactions. The regioselective reductive alkylation of 3,4,5-trimethoxybenzaldehyde dimethylacetal to produce 4-alkyl-3,5-dimethoxybenzaldehydes demonstrates the potential for selective functionalization of the benzaldehyde core . This suggests that 5-Ethyl-2-methoxybenzaldehyde could also be modified at specific positions to yield new compounds with desired properties.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzaldehyde derivatives can be influenced by substituents on the aromatic ring. The thermodynamic functions and the behavior of the compound in different solvent mediums can be studied using spectroscopic data and statistical methods, as seen in the case of 5-bromo-2-methoxybenzaldehyde . These properties are essential for understanding the stability and reactivity of 5-Ethyl-2-methoxybenzaldehyde in various environments.

Scientific Research Applications

Synthesis of Vanillin and Its Derivatives

Vanillin, chemically different but related to 5-Ethyl-2-methoxybenzaldehyde, is extensively researched for its synthesis methods due to its significant role in the pharmaceutical, perfumery, and food flavoring industries. A review details various synthesis approaches and proposes a more efficient and practical method, showcasing the importance of related aromatic aldehydes in industrial applications (Tan Ju & Liao Xin, 2003).

Antioxidant Properties and Chemical Transformations

Isoxazolone derivatives, synthesized from aromatic aldehydes like 5-Ethyl-2-methoxybenzaldehyde, exhibit significant biological and medicinal properties. Their synthesis through multi-component reactions highlights the compound's versatility in producing heterocycles with considerable yields. This research emphasizes the potential of 5-Ethyl-2-methoxybenzaldehyde in creating compounds with antioxidant properties (Rima Laroum et al., 2019).

Catalytic Oxidation to Aromatic Aldehydes

The catalytic oxidation of lignins to produce aromatic aldehydes like vanillin and syringaldehyde is closely examined. This process's efficiency depends on various factors, including the nature of the lignin and the oxidant, highlighting the role of related aromatic aldehydes in efficiently transforming lignin into valuable chemical intermediates (V. Tarabanko & N. Tarabanko, 2017).

Renewable Sources for Chemical Industry

Research into converting plant biomass into furan derivatives like 5-Hydroxymethylfurfural (HMF) suggests the potential of using 5-Ethyl-2-methoxybenzaldehyde and its derivatives in producing renewable chemicals for various applications, including fuels, solvents, and pharmaceuticals. This review highlights the compound's importance in seeking sustainable alternatives to non-renewable hydrocarbons (V. M. Chernyshev et al., 2017).

Safety And Hazards

The safety data sheet for a similar compound, Benzaldehyde, indicates that it is classified as a flammable liquid, can cause skin and eye irritation, and may be harmful if inhaled . It is recommended to wear personal protective equipment, ensure adequate ventilation, and avoid contact with skin, eyes, or clothing .

properties

IUPAC Name

5-ethyl-2-methoxybenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O2/c1-3-8-4-5-10(12-2)9(6-8)7-11/h4-7H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPVAAACXONVFMQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=C(C=C1)OC)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20439176
Record name 5-ETHYL-2-METHOXYBENZALDEHYDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20439176
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Ethyl-2-methoxybenzaldehyde

CAS RN

85944-02-1
Record name 5-ETHYL-2-METHOXYBENZALDEHYDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20439176
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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